molecular formula C8H9NO2 B186557 Mandelamide CAS No. 4410-31-5

Mandelamide

Cat. No. B186557
CAS RN: 4410-31-5
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-UHFFFAOYSA-N
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Description

Mandelamide is an enzyme that catalyzes the chemical reaction . It belongs to the family of hydrolases, those acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides . It is also known as Pseudomonas mandelamide hydrolase .


Synthesis Analysis

The synthesis of mandelamide involves a catalytically promiscuous nitrilase (CP-NLase) with unnatural hydration activity . This CP-NLase is regarded as a promising alternative for use in benzylic amide production compared to the classic nitrile hydratase pathway . A nitrilase from Phytophthora cactorum exhibited the highest promiscuous activity ever reported, producing significant amounts as high as 89.7% mandelamide .


Molecular Structure Analysis

Mandelamide has a molecular formula of C8H9NO2 and an average mass of 151.163 Da . It is also known by its IUPAC name, 2-Hydroxy-2-phenylacetamide .


Chemical Reactions Analysis

Mandelamide amidase is an enzyme that catalyzes the chemical reaction of ®-mandelamide and H2O to ®-mandelate and NH3 . This enzyme belongs to the family of hydrolases, those acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .


Physical And Chemical Properties Analysis

Mandelamide has a density of 1.2±0.1 g/cm3, a boiling point of 345.5±35.0 °C at 760 mmHg, and a flash point of 162.7±25.9 °C . It also has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 121.3±3.0 cm3 .

Scientific Research Applications

Organic Synthesis

Mandelamide: serves as a versatile building block in organic synthesis. Its structure is amenable to various chemical reactions, enabling the construction of complex organic molecules. For instance, it can undergo Ir(iii)-catalyzed direct C–H functionalization with α-diazo quinones, leading to the production of highly functionalized 2-hydroxy-2′-amino-1,2′-biaryl scaffolds . This method is valued for its operational simplicity, atom- and step-economy, and high efficiency.

Neurodegenerative Disease Research

There is ongoing research into the neuroprotective effects of Mandelamide derivatives in models of Parkinson’s disease and Alzheimer’s disease. These studies aim to understand the compound’s potential in treating or managing neurodegenerative conditions.

Future Directions

The recently released mandelamide fungicide mandipropamid inhibits cell wall synthesis in Phytophthora infestans by targeting the PiCesA3 protein and is a promising new means to control a number of diseases caused by oomycetes .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-2-phenylacetamide is Mycobacterium tuberculosis strain H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease that primarily affects the lungs .

Mode of Action

2-Hydroxy-2-phenylacetamide interacts with its target by inhibiting the enzyme MtInhA . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis . By inhibiting MtInhA, 2-Hydroxy-2-phenylacetamide disrupts the bacterium’s ability to synthesize mycolic acids, which are essential components of the bacterial cell wall .

Biochemical Pathways

The biochemical pathway affected by 2-Hydroxy-2-phenylacetamide is the mycolic acid synthesis pathway . By inhibiting MtInhA, the compound prevents the production of mycolic acids, leading to a weakened cell wall and ultimately, the death of the bacterium .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of 2-Hydroxy-2-phenylacetamide’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of mycolic acids, the compound weakens the bacterium’s cell wall, leading to cell death .

Action Environment

The action of 2-Hydroxy-2-phenylacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its efficacy . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and alter its action .

properties

IUPAC Name

2-hydroxy-2-phenylacetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901318287
Record name Mandelamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxy-2-phenylacetamide

CAS RN

4410-31-5
Record name Mandelamide
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Record name Mandelamide
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Record name Mandelamide
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Record name Mandelamide
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Record name Mandelamide
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Record name MANDELAMIDE, (±)-
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Synthesis routes and methods

Procedure details

Following Example 10 and replacing the salicylic acid with mandelic acid (1 cmole; 1.521 g) the result is a solution of the corresponding acid chloride which, when treated with ammonia gives mandelamide.
Quantity
1.521 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of mandelamide?

A1: Mandelamide has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.

Q2: What spectroscopic data is available for characterizing mandelamide?

A2: Researchers commonly use 1H NMR and 13C NMR spectroscopy to characterize mandelamide and its derivatives. [, ] These techniques provide information about the compound's structure, conformation, and electronic environment.

Q3: Are there any notable anisotropic effects observed in mandelamide?

A3: Yes, phenylglyoxamides and their corresponding mandelamides exhibit interesting anisotropic effects observable through 1H and 13C NMR spectroscopy. These effects are influenced by the solvent and correlate well with theoretical calculations using DFT-GIAO methods. []

Q4: How does mandelamide behave in different solvents?

A4: Mandelamide's anisotropic effects, influenced by intramolecular hydrogen bonding, vary depending on the solvent used. Studies have examined its behavior in CDCl3, CD3OD, and DMSO-d6. []

Q5: What catalytic applications does mandelamide have?

A5: Mandelamide derivatives, particularly those with deprotonated alcohol and carboxyamido groups, have shown promise as catalysts in asymmetric synthesis. For instance, they can catalyze the enantioselective addition of dimethylzinc to α-ketoesters, yielding α-methyl-α-hydroxy esters with good enantiomeric excess (ee). [, ]

Q6: How effective are mandelamide-based catalysts in alkyne addition reactions?

A6: Mandelamide ligands, particularly those derived from (S)-mandelic acid and (S)-phenylethanamine, effectively catalyze the addition of various alkynylzinc reagents (aryl-, alkyl-, and silyl-) to aromatic and heteroaromatic aldehydes. This reaction proceeds with good yields and high enantioselectivities, making it a valuable tool in asymmetric synthesis. []

Q7: Are there specific advantages to using mandelamide catalysts in these reactions?

A7: Yes, mandelamide catalysts offer several advantages. They are easily prepared, often in a single step, and both enantiomers are readily available. Additionally, unlike some other methods, using a mandelamide catalyst for alkyne addition to heteroaromatic aldehydes does not necessitate the addition of Ti(OiPr)4. []

Q8: Have computational methods been used to study mandelamide?

A8: Yes, computational chemistry plays a significant role in understanding mandelamide's properties and behavior. Researchers have utilized techniques like PM3 and DFT calculations to perform conformational analysis, revealing the influence of intramolecular hydrogen bonding on the molecule's preferred shapes. []

Q9: How do structural modifications of mandelamide affect its catalytic activity?

A9: Studies show that modifying the electronic properties of the coordinating groups in mandelamide derivatives significantly impacts their catalytic activity. For example, fine-tuning the electron-donating capabilities of these groups can lead to enhanced enantioselectivity in the asymmetric addition of organometallic reagents to ketoesters. []

Q10: How is mandelamide typically formulated to enhance its stability or delivery?

A10: While specific formulation strategies for mandelamide are not extensively covered in the provided research, it's important to note that these strategies often involve using excipients and techniques to improve solubility, stability, and bioavailability. These can include techniques like encapsulation, complexation, or the use of specific solvents and co-solvents.

Q11: What is mandelamide hydrolase (MAH)?

A11: Mandelamide hydrolase (MAH) is an enzyme found in the mandelate pathway of Pseudomonas putida. This enzyme catalyzes the hydrolysis of mandelamide to mandelic acid and ammonia. []

Q12: What is significant about the structure of MAH?

A12: MAH belongs to the amidase signature family and utilizes a unique Ser-cis-Ser-Lys catalytic triad for its enzymatic activity. [, ] This triad is unusual compared to the more common Ser-His-Asp catalytic triad found in many other hydrolases.

Q13: How does MAH compare to other members of the amidase signature family?

A13: While sharing the Ser-cis-Ser-Lys catalytic triad, MAH exhibits distinct substrate specificity compared to other family members like fatty acid amide hydrolase. It demonstrates a strong preference for substrates with minimal steric bulk, limiting its ability to hydrolyze larger esters or amides. []

Q14: How do mutations affect the activity of MAH?

A14: Mutating any residue within the catalytic triad of MAH leads to a significant loss of activity. While S180A shows a substantial decrease in catalytic efficiency, mutations in S204A and K100A result in complete inactivation of the enzyme. []

Q15: Is MAH enantioselective?

A15: MAH shows minimal enantiospecificity, meaning it hydrolyzes both enantiomers of mandelamide at comparable rates. []

Q16: What is the preferred substrate for MAH?

A16: Phenylacetamide emerges as the most effectively hydrolyzed substrate by MAH. Altering the phenyl group or chain length drastically reduces the enzyme's catalytic efficiency, highlighting its specific substrate preference. []

Q17: Are there any known pesticidal applications of mandelamide derivatives?

A18: Yes, research highlights the potential of mandelamide derivatives as pesticides, particularly against oomycete pathogens. Mandipropamid, a commercially available fungicide, belongs to this class and effectively controls diseases like tomato and potato late blight (Phytophthora infestans) and grape downy mildew (Plasmopara viticola). [, , ]

Q18: What is the mechanism of action of mandelamide pesticides?

A19: Research suggests that mandelamide pesticides like SX 623509 disrupt lipid metabolism in oomycetes. Specifically, they appear to inhibit cholinephosphotransferase, an enzyme crucial for phosphatidylcholine synthesis. This disruption affects lipid synthesis and ultimately leads to the inhibition of pathogen growth. []

Q19: Are there other potential targets for mandelamide pesticides?

A20: While cholinephosphotransferase is a identified target, further research is needed to fully elucidate the mechanism of action of mandelamide pesticides. Exploring additional targets within the lipid metabolism pathway could lead to the development of more potent and specific antifungal agents. []

Q20: Does mandelamide have any pharmaceutical applications?

A21: While not directly a pharmaceutical itself, mandelamide serves as a valuable building block in synthesizing various pharmaceuticals. For example, it is a precursor in the synthesis of 5-hydroxy-1,5-diphenylhydantoin. []

Q21: What is the significance of optically active mandelamide derivatives in pharmaceuticals?

A22: Optically active mandelamide derivatives are particularly interesting for pharmaceutical applications due to their potential for enantioselective synthesis. By utilizing chiral starting materials or catalysts, researchers can synthesize specific enantiomers of pharmaceuticals, which often exhibit different pharmacological properties and therapeutic effects. []

Q22: What is known about the environmental impact and degradation of mandelamide and its derivatives?

A22: While the provided research primarily focuses on the synthesis, properties, and applications of mandelamide and its derivatives, understanding their environmental fate is crucial. Further research is needed to evaluate their persistence, bioaccumulation potential, and effects on non-target organisms to ensure their safe and sustainable use.

Q23: What other potential applications do mandelamide and its derivatives hold?

A24: Mandelamide and its derivatives have diverse applications beyond those mentioned above. They can be used in synthesizing benzoins [], as ligands in asymmetric catalysis [, , ], and as building blocks for more complex molecules with potential biological activity. Further exploration of their chemistry and biological properties is likely to unveil even more applications in various fields.

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